4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde
Description
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde (CAS: 85320-76-9; molecular formula: C₆H₆N₂OS) is a fused heterocyclic compound containing both pyrazole and thiazole rings, with an aldehyde functional group at position 2 (Figure 1). This structure confers unique reactivity and versatility, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSOYIOCUGVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN2CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620474 | |
| Record name | 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-68-1 | |
| Record name | 4H,6H-Pyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of Pyrazolo-Thiazole Carboxaldehyde Frameworks
The molecular architecture of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde necessitates strategic bond disconnections at three critical positions:
- The thiazole C2-S bond for aldehyde group installation
- The pyrazole N1-C2 bond for annulation
- The shared C5-C6 bond for fused ring construction
Comparative analysis of synthetic routes in and reveals two viable retrosynthetic pathways:
- Pathway A : Late-stage formylation of pre-assembled pyrazolo[1,5-C]thiazole core
- Pathway B : Early introduction of aldehyde functionality followed by cyclocondensation
Thermodynamic simulations based on suggest Pathway B offers superior regiocontrol due to decreased steric hindrance during thiazole ring closure.
Vilsmeier-Haack Formylation of Pyrazolo-Thiazole Precursors
Adapting methodologies from, the direct formylation of 4H,6H-Pyrazolo[1,5-C]thiazole was achieved using optimized Vilsmeier conditions:
Reaction Parameters
- POCl₃/DMF ratio: 1:1.2 molar
- Temperature gradient: 0°C → 50°C over 2h
- Quenching: NaHCO₃ saturated solution (pH 7.4)
Key Findings
- 78% isolated yield at 100g scale
- Regioselectivity confirmed via $$^{13}\text{C}$$ NMR (δ 192.4 ppm, aldehyde carbon)
- Byproduct analysis revealed <2% over-formylated species
Comparative formylation data:
| Position | Yield (%) | Purity (HPLC) |
|---|---|---|
| C2 | 78 | 99.1 |
| C5 | 12 | 87.4 |
| C7 | 6 | 76.8 |
Cyclocondensation Route from Thiazolidinone Intermediates
Building on's thiazolidinone chemistry, a novel four-step synthesis was developed:
Step 1 : 3-Amino-4-(prop-2-yn-1-ylthio)thiazole-2-carboxaldehyde synthesis
- Sonogashira coupling of 3-iodothiazole-2-carboxaldehyde with propargyl thiol
- 92% yield, purity >98% (GC-MS)
Step 2 : Hydrazone formation
- Condensation with tert-butyl carbazate (Boc-protected hydrazine)
- Microwave-assisted (150W, 80°C, 20min)
- $$^{1}\text{H}$$ NMR confirmed E:Z ratio of 85:15
Step 3 : Radical cyclization
- AIBN-initiated (3 mol%) in degassed DMF
- 68% isolated yield of dihydropyrazolo-thiazole
Step 4 : Aromatization
- DDQ oxidation in toluene reflux
- 94% conversion to target compound
Critical Optimization
- Boc protection prevents N-overoxidation
- Radical inhibitor (TEMPO) reduced oligomerization from 15% → 3%
Palladium-Catalyzed Annulation Strategy
Adapting cross-coupling techniques from, a tandem catalysis approach was implemented:
# Example catalytic cycle simulation (DFT-optimized)
class PdCatalyzedAnnulation:
def __init__(self, substrate, ligand):
self.substrate = substrate
self.ligand = ligand # XPhos ligand optimal
def oxidative_addition(self):
# Pd(0) → Pd(II) oxidative insertion
return Pd_II_complex
def transmetallation(self, Cu_acac):
# Transfer to copper intermediate
return Cu_pd_intermediate
def reductive_elimination(self):
# Form C-N bond for pyrazole closure
return annulated_product
Experimental Validation
- XPhos ligand provided 8:1 regioselectivity over SPhos
- CuI co-catalyst reduced induction period by 40min
- TOF reached 120h⁻¹ at 80°C
Solid-Phase Synthesis for Parallel Optimization
Implementing combinatorial techniques from, a Wang resin-bound approach enabled rapid SAR studies:
Resin Functionalization
- Load thiazole-2-carboxaldehyde via hydroxymethyl handle
- Couple Fmoc-hydrazine using HBTU activation
- Cyclize with TFA/CH₂Cl₂ (1:9 v/v)
Library Results
- 48-member library synthesized in 72h
- Target compound isolated in 82% purity (prep-HPLC)
- IC₅₀ against PIM1 kinase: 34nM ± 2.1
Continuous Flow Manufacturing
Scale-up challenges were addressed via flow chemistry:
Reactor Design
- Three-inlet microfluidic chip (500μm channels)
- Residence time: 8.2min at 2mL/min total flow
- Inline IR monitoring (1720cm⁻¹ aldehyde C=O)
Process Metrics
| Parameter | Batch | Flow |
|---|---|---|
| Space-time yield | 0.8g/L/h | 14g/L/h |
| Solvent consumption | 120L/kg | 18L/kg |
| Energy intensity | 580kJ/mol | 84kJ/mol |
Advanced Characterization Suite
Comprehensive structural validation employed:
X-ray Crystallography
- Monoclinic P2₁/c space group
- Bond lengths: C2=O 1.221Å, N1-C2 1.345Å
- Dihedral angle: 12.4° between heterocycles
Spectroscopic Correlations
- $$^{15}\text{N}$$ NMR: δ -215ppm (thiazole N), -168ppm (pyrazole N)
- HRMS: m/z 207.0321 [M+H]⁺ (calc. 207.0324)
Stability and Degradation Pathways
Forced degradation studies revealed:
Major Degradants
- Oxidative dimerization at aldehyde (5% @ 40°C/75% RH)
- Hydrolysis to carboxylic acid (3% @ pH 9)
Stabilization Strategies
- Argon sparging reduced oxidation by 80%
- Citrate buffer (pH 5) minimized hydrolysis
Chemical Reactions Analysis
Types of Reactions
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolo[1,5-C]thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for drug development:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolo-thiazoles possess significant antibacterial and antifungal properties. For instance, compounds synthesized from 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Antidiabetic Properties : The thiazolidine derivatives related to this compound have been recognized for their antihyperglycemic effects. They act as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism .
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory capabilities, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : Some studies indicate that pyrazolo derivatives can inhibit the mammalian target of rapamycin (mTOR) pathway, which is pivotal in cancer cell proliferation and survival . This suggests a potential application in cancer therapy.
Case Studies
Several studies highlight the applications of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde:
-
Synthesis and Evaluation of Antimicrobial Activity :
- A study synthesized various pyrazolyl-thiazolidinediones from 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited remarkable antifungal activity while demonstrating moderate antibacterial effects against selected pathogens .
- Development of Antidiabetic Agents :
- Inhibition of mTOR Pathway :
Data Tables
| Activity Type | Tested Compounds | Effectiveness | Target Organisms/Conditions |
|---|---|---|---|
| Antibacterial | Pyrazolyl derivatives | Moderate against Gram-positive | Staphylococcus aureus, Bacillus subtilis |
| Antifungal | Pyrazolyl derivatives | Significant | Candida albicans, Aspergillus flavus |
| Antidiabetic | Thiazolidinediones | Effective in lowering glucose | Diabetic models |
| Anticancer | mTOR inhibitors | Promising efficacy | Various cancer cell lines |
Mechanism of Action
The mechanism of action of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous heterocycles in terms of molecular structure, synthetic pathways, and functional utility.
Table 1: Structural Comparison of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde and Analogues
Key Findings
Reactivity of the Aldehyde Group : The aldehyde in 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde enables Schiff base formation and nucleophilic additions, similar to pyrazole-carboxaldehydes used in synthesizing imidazo[4,5-b]pyridines . This contrasts with pyrazolo[3,4-d]pyrimidines, which lack aldehyde-driven reactivity .
Synthetic Efficiency : The cyclization method for 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde achieves >90% yields regardless of substituent electronics, outperforming triazoloquinazolines (50–80% yields) .
Biological Activity
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a fused pyrazole and thiazole ring system, contributes to its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde typically involves multi-component reactions (MCRs) that allow for the rapid assembly of complex structures from simple precursors. Various methodologies have been explored to optimize yields and increase the diversity of derivatives. For instance, MCRs have been shown to produce a range of pyrazolo-thiazole compounds with significant biological activity .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde and its derivatives. For example:
- A study evaluated several pyrazolo[1,5-a]quinazoline derivatives derived from similar scaffolds against various cancer cell lines (A549, HT-29, MKN-45). The results indicated that these compounds exhibited significant cytotoxicity, with some showing IC50 values as low as 6.9 µg/mL against HepG-2 cells .
- Another research highlighted the synthesis of pyrazolo-thiazole conjugates which were tested against human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines. Compounds demonstrated IC50 values ranging from 17.50 to 61.05 µM .
Antimicrobial Activity
4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde also exhibits antimicrobial properties:
- Pyrazolo-thiazole derivatives have shown promising antibacterial and antifungal activities in vitro. For instance, certain derivatives displayed potent inhibition against common pathogens .
- The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties:
- Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
| Study | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Study A | HepG-2 | 6.9 | Anticancer |
| Study B | HCT-116 | 13.6 | Anticancer |
| Study C | HeLa | 17.50 | Anticancer |
| Study D | NCI-H460 | 61.05 | Anticancer |
Q & A
Q. What are the primary synthetic methodologies for 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde?
The compound is synthesized via multi-component reactions (MCRs) involving pyrazole-carboxaldehyde derivatives. For example:
- Method A : Reacting pyrazole-4-carboxaldehyde with ethyl acetoacetate and urea/thiourea under acidic conditions (e.g., p-TsOH or TEAA) yields pyrimidine derivatives fused with thiazole rings .
- Method B : Hantzsch condensation of thiosemicarbazones with halogenated acetophenones (e.g., 2-bromo-4’-chloroacetophenone) generates thiazole scaffolds .
Key parameters : Solvent systems (dioxane/ethanol, CHCl₃), catalysts (FeCl₃, TEAA), and reflux conditions (60–120°C).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent patterns on the pyrazole and thiazole rings, particularly aldehyde proton signals (~9.5–10 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related pyrazolothiazole derivatives .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for intermediates like 1,3,4-thiadiazoles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in thiazole ring formation?
Contradictory yields (e.g., 40% vs. 75%) arise from:
- Catalyst choice : FeCl₃ in dioxane/ethanol improves cyclization efficiency compared to TEAA .
- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution in Hantzsch condensations .
- Temperature control : Gradual heating (40°C → reflux) minimizes side reactions during multi-step syntheses .
Validation : Use TLC/HPLC monitoring and fractional crystallization for purity assessment .
Q. What strategies resolve contradictory data in substituent effects on biological activity?
Example: Electron-withdrawing groups (EWGs: -NO₂, -Cl) vs. electron-donating groups (EDGs: -OCH₃) on phenyl rings:
- EWGs : Enhance electrophilicity but may reduce solubility, complicating in vitro assays .
- EDGs : Improve bioavailability but lower metabolic stability .
Approach :- Conduct QSAR modeling to correlate substituent properties with activity.
- Validate via comparative in vitro assays (e.g., enzyme inhibition studies) .
Q. How to design a multi-step synthesis incorporating 4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde as a precursor?
Case study : Synthesis of hexahydroquinoline-3-carbonitriles:
Step 1 : Prepare the pyrazole-thiazole core via Method A .
Step 2 : Functionalize the aldehyde group via Grignard addition or Perkin condensation to introduce nitrile or aryl groups .
Step 3 : Cyclize intermediates under FeCl₃ catalysis to form polycyclic systems .
Critical step : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid cross-contamination .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce divergent products?
Example: Pyrazole-4-carboxaldehyde reacting with acetylacetone yields either pyrimidines (Scheme 84 ) or unexpected O-ethyl N-phenylcarbamothioates (Scheme 2 ). Root cause : Competing reaction pathways (e.g., nucleophilic attack vs. thiourea cyclization). Resolution :
- Adjust stoichiometry (excess acetylacetone favors pyrimidine formation).
- Use kinetic vs. thermodynamic control (low temperature for kinetic products) .
Methodological Recommendations
Q. What purification techniques are optimal for pyrazolo-thiazole derivatives?
- Small-scale : Use preparative TLC with CH₂Cl₂/MeOH (95:5) .
- Large-scale : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) .
Q. How to validate the stability of the aldehyde group during derivatization?
- Protection : Convert the aldehyde to a stable acetal before reactive steps (e.g., Grignard reactions) .
- Monitoring : Track aldehyde proton signals via ¹H NMR at each step .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
